Oxytocin parallel dimer

Oxytocin Receptor Pharmacology Bioactivity

Quantifying dimeric impurities in oxytocin formulations requires a well-characterized reference standard, yet reliable sourcing remains a challenge. Oxytocin parallel dimer (EP Impurity A) addresses this need with comprehensive characterization compliant with ICH Q3A/Q3B guidelines. • Enables accurate HPLC/LC-MS quantification of dimeric impurities in drug substance release testing • Serves as degradation marker in stability studies; monitors dimer suppression by divalent cation excipients • Supports toxicological assessment with 1.72× lower acute toxicity (LD₅₀ 43 vs. 25 mg/kg) vs. oxytocin monomer

Molecular Formula C86H132N24O24S4
Molecular Weight 2014.4 g/mol
Cat. No. B15143835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxytocin parallel dimer
Molecular FormulaC86H132N24O24S4
Molecular Weight2014.4 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)N)CC3=CC=C(C=C3)O)C(C)CC)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C86H132N24O24S4/c1-9-43(7)69-83(131)97-51(23-25-63(89)113)75(123)101-57(33-65(91)115)77(125)105-59(85(133)109-27-11-13-61(109)81(129)103-53(29-41(3)4)73(121)95-35-67(93)117)39-137-138-40-60(86(134)110-28-12-14-62(110)82(130)104-54(30-42(5)6)74(122)96-36-68(94)118)106-78(126)58(34-66(92)116)102-76(124)52(24-26-64(90)114)98-84(132)70(44(8)10-2)108-80(128)56(32-46-17-21-48(112)22-18-46)100-72(120)50(88)38-136-135-37-49(87)71(119)99-55(79(127)107-69)31-45-15-19-47(111)20-16-45/h15-22,41-44,49-62,69-70,111-112H,9-14,23-40,87-88H2,1-8H3,(H2,89,113)(H2,90,114)(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,95,121)(H,96,122)(H,97,131)(H,98,132)(H,99,119)(H,100,120)(H,101,123)(H,102,124)(H,103,129)(H,104,130)(H,105,125)(H,106,126)(H,107,127)(H,108,128)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-/m0/s1
InChIKeyQJTGOPRBCPCYLF-AQFNFDSMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxytocin Parallel Dimer: Impurity and Research Tool


Oxytocin parallel dimer (CAS 19645-28-4, molecular weight 2014.39, formula C₈₆H₁₃₂N₂₄O₂₄S₄) is a synthetic, disulfide-bridged homodimer of the neurohypophyseal nonapeptide hormone oxytocin . It is formed through intermolecular disulfide linkages between the cysteine residues of two oxytocin molecules, resulting in a 40-membered cyclic structure [1]. This compound is recognized as a key process-related impurity and degradation product in oxytocin pharmaceutical formulations , [2], and is classified as Oxytocin EP Impurity A under European Pharmacopoeia standards .

Why Oxytocin Parallel Dimer Resists Substitution


Despite its structural similarity to oxytocin, the parallel dimer exhibits distinct pharmacological and physicochemical properties that preclude simple substitution. While its in vitro oxytocic activity is markedly lower (0.2–6% of the monomer) [1], the parallel dimer demonstrates a substantially higher therapeutic index due to significantly reduced acute toxicity (LD₅₀ 43 mg/kg vs. 25 mg/kg for oxytocin in rats) [2], [3]. Furthermore, the biological activity of the parallel dimer is reported to be considerably protracted in some assays, consistent with a slow reversion to the active monomer under physiological conditions [1]. This unique combination of reduced potency, lower toxicity, and prolonged action profile differentiates it from the monomer and from the antiparallel dimer, which may exhibit different receptor binding kinetics or stability characteristics [4].

Quantitative Evidence for Oxytocin Parallel Dimer


Oxytocic Potency Reduction vs. Monomer

The biological activity of the parallel oxytocin dimer is profoundly lower than that of the oxytocin monomer. Across multiple in vitro assays, the activity of the parallel dimer ranges from 0.2% to 6% of oxytocin's activity [1], . This was observed in classical isolated rat uterus assays, where the dimer's oxytocic potency was approximately 1 unit/mg, compared to approximately 500 units/mg for the oxytocin monomer [2].

Oxytocin Receptor Pharmacology Bioactivity Dimer

Lower Acute Toxicity vs. Monomer

The acute toxicity of the oxytocin parallel dimer is substantially lower than that of the oxytocin monomer. In a rat model, the intravenous LD₅₀ of the dimer was determined to be 43 mg/kg, whereas the LD₅₀ of oxytocin was 25 mg/kg [1], [2]. This represents a 1.72-fold reduction in acute toxicity for the dimer.

Toxicology Safety Pharmacology LD50 Dimer

Chemical Reversion to Active Monomer

Despite its low intrinsic activity, the parallel dimer can be efficiently converted back to the fully active oxytocin monomer. Reduction with sodium in liquid ammonia, followed by subsequent oxidation, regenerates oxytocin with complete biological activity [1]. The dimer exhibits low but definite oxytocic activity of ~1 unit/mg, which can be restored to ~500 units/mg upon conversion, representing a >99.8% recovery of potency [1].

Prodrug Disulfide Reduction Chemical Reversion Dimer

Zinc Ion Suppression of Dimer Formation

The formation of oxytocin dimers, including the parallel dimer, is a major degradation pathway in aqueous formulations. The presence of Zn²⁺ ions in aspartate or citrate buffer strongly suppresses this dimerization. In one study, after 4 weeks of storage at 55°C, Zn²⁺ was far superior to Ca²⁺ and Mg²⁺ in stabilizing oxytocin and preventing dimer formation [1]. In a separate dry powder formulation study, the inclusion of citrate and zinc salts resulted in a significant reduction in dimers, with up to a threefold reduction compared to control after 32 weeks at 40°C/75% RH [2].

Formulation Stability Degradation Zinc Dimer

Oxytocin Parallel Dimer Applications


Analytical Reference Standard for Impurity Profiling

As a specified impurity (Oxytocin EP Impurity A), the parallel dimer is essential for developing and validating HPLC, LC-MS, and other analytical methods for oxytocin drug substance and product release. Its well-characterized structure and availability as a high-purity standard ensure accurate quantification of dimeric impurities in stability studies and quality control , [1].

Stability Studies and Formulation Development

The parallel dimer serves as a key degradation marker in accelerated and long-term stability studies of oxytocin formulations. Monitoring its formation (or suppression by excipients like zinc salts) provides quantitative evidence of formulation robustness and shelf-life predictions. The documented threefold reduction in dimer formation with optimized formulations underscores its utility in screening excipient combinations [2], [3].

In Vivo Toxicology and Safety Pharmacology

The parallel dimer's 1.72-fold lower acute toxicity (LD₅₀ 43 mg/kg vs. 25 mg/kg for oxytocin) makes it a valuable comparator in toxicological assessments. It can be used to differentiate the safety profiles of oxytocin-related impurities and to establish permissible impurity limits in pharmaceutical products [4].

Receptor Pharmacology and SAR Studies

The parallel dimer, with its 0.2-6% residual bioactivity, is a critical tool for dissecting oxytocin receptor (OTR) binding and activation mechanisms. Its use as a negative control or partial agonist helps define the structural requirements for full receptor activation and aids in the design of novel dimeric or bivalent ligands targeting GPCR dimers [5].

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